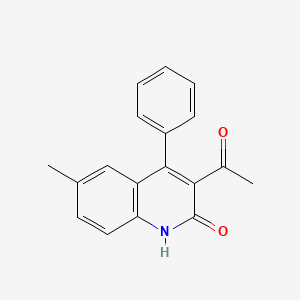

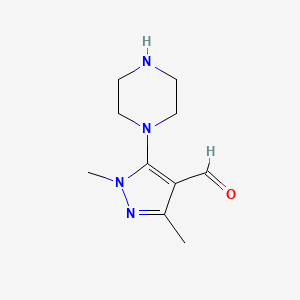

![molecular formula C23H20N4 B2649185 4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile CAS No. 166671-45-0](/img/structure/B2649185.png)

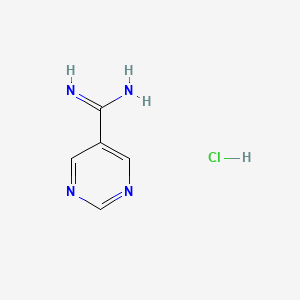

4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole and its derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are known for their diverse biological and clinical applications .

Synthesis Analysis

Benzimidazole compounds can be synthesized using various methods. For instance, one approach involves the use of enamino ketones as building blocks in the creation of the pyrimidobenzimidazole scaffold .Molecular Structure Analysis

Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds. It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Reactions with ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazoles in EtOH with AcOH as a catalyst have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its specific structure. For instance, a related compound, Phenol, 4-(1-methyl-1-phenylethyl)-, has a molecular weight of 212.2869 .科学的研究の応用

Medicinal Chemistry and Drug Development

The compound’s structural features make it an interesting candidate for drug development. Researchers have investigated its potential as an anticoagulant, anti-inflammatory, antibacterial, and anticancer agent . For instance:

Fluorescent Probes and Optical Materials

The α,β-unsaturated lipid structure in coumarins leads to strong fluorescence in their derivatives. Researchers have explored the compound’s application in fluorescent probes, dyes, and optical materials . Its derivatives can be valuable tools for imaging and diagnostics.

Natural Fragrances and Flavorings

Coumarins, including 7-hydroxycoumarin derivatives, contribute to the characteristic fragrance of vanilla beans. Their hydroxy position at 7 plays a crucial role in biosynthesis . These compounds find use in perfumery and flavoring.

Antifungal Properties

While specific studies on this compound’s antifungal activity are scarce, related coumarins have demonstrated antifungal effects . Investigating its potential against fungal pathogens could be worthwhile.

Mechanistic Studies

Understanding the mechanism of action of this compound is essential for its industrial production. Researchers have proposed mechanisms based on experimental results . Further mechanistic studies can guide synthesis optimization.

Novel Materials

Given its unique structure, this compound may serve as a precursor for novel materials. Researchers could explore its use in material science, such as nanomaterials or supramolecular assemblies.

作用機序

While the specific mechanism of action for “4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile” is not available, benzimidazole derivatives are known to exhibit various biological activities such as anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

将来の方向性

特性

IUPAC Name |

7-methyl-3-(2-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4/c1-16-18-12-14-26(13-11-17-7-3-2-4-8-17)23(18)27-21-10-6-5-9-20(21)25-22(27)19(16)15-24/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJOMOVMIOBQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCC5=CC=CC=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/no-structure.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2649115.png)

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649116.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)